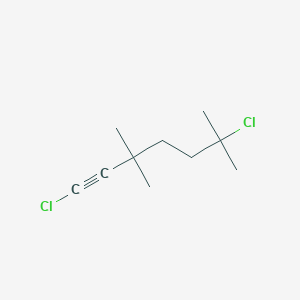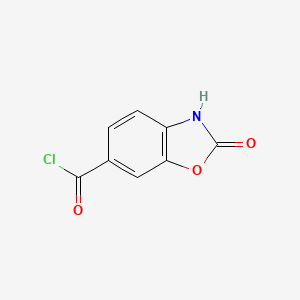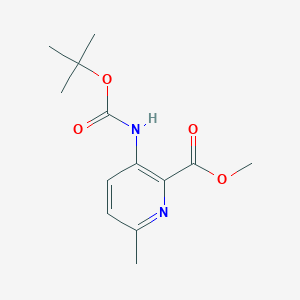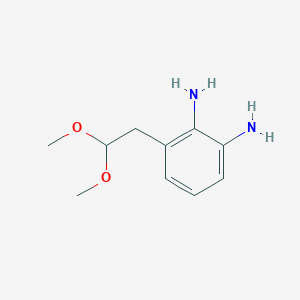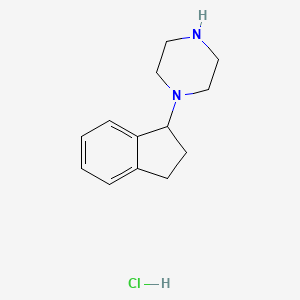
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often focus on optimizing yield and purity, with some methods achieving up to 99.5% purity .
Analyse Des Réactions Chimiques
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Major products formed from these reactions include various substituted piperazines and other heterocyclic compounds.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .
Comparaison Avec Des Composés Similaires
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Known for its use in the synthesis of psychotropic drugs like aripiprazole.
1-(3-Trifluoromethylphenyl)piperazine: Used in the synthesis of various pharmaceutical agents.
The uniqueness of this compound lies in its specific indanyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C13H19ClN2 |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15;/h1-4,13-14H,5-10H2;1H |
Clé InChI |
HUCMZMNAPUWYOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1N3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



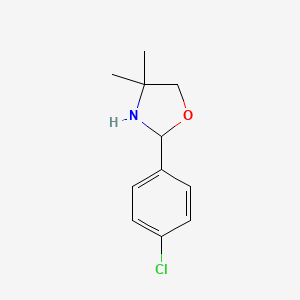
![[(3,4-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B8682914.png)
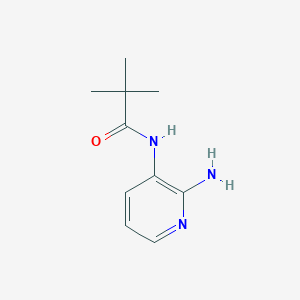

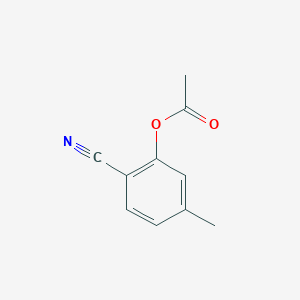
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohexanone](/img/structure/B8682957.png)
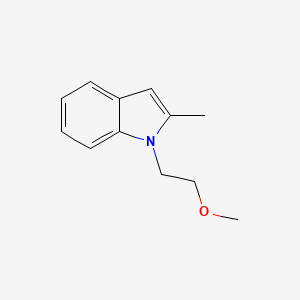
![Ethyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B8682965.png)
![Tert-butyl(2-{[4-(benzoylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8682968.png)
